![molecular formula C38H34Cl2OP2 B13154777 [Oxybis(methylene)]bis(triphenylphosphanium) dichloride CAS No. 55338-02-8](/img/structure/B13154777.png)
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is a chemical compound with the molecular formula C38H34Cl2O2P2. It is a phosphonium salt that features two triphenylphosphonium groups connected by an oxybis(methylene) bridge. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride typically involves the reaction of triphenylphosphine with formaldehyde and hydrochloric acid. The reaction proceeds as follows:
Step 1: Triphenylphosphine reacts with formaldehyde to form a methylene-bridged intermediate.
Step 2: The intermediate is then treated with hydrochloric acid to yield this compound.
The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of triphenylphosphine and formaldehyde are handled in bulk.
Reactor Design: Specialized reactors are used to maintain the required reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [Oxybis(methylene)]bis(triphenylphosphanium) dichloride involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by:
Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes.
Membrane Interaction: Altering membrane permeability and disrupting cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Tetraphenylphosphonium chloride: A related phosphonium salt.
Uniqueness
[Oxybis(methylene)]bis(triphenylphosphanium) dichloride is unique due to its oxybis(methylene) bridge, which imparts distinct reactivity and properties compared to other phosphonium salts. This structural feature allows for unique applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
55338-02-8 |
|---|---|
Molekularformel |
C38H34Cl2OP2 |
Molekulargewicht |
639.5 g/mol |
IUPAC-Name |
triphenyl(triphenylphosphaniumylmethoxymethyl)phosphanium;dichloride |
InChI |
InChI=1S/C38H34OP2.2ClH/c1-7-19-33(20-8-1)40(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-39-32-41(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KAXSBQJIDODNLG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxypropanal](/img/structure/B13154700.png)
![6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13154707.png)
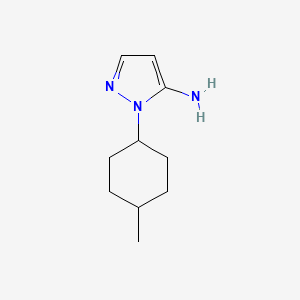
![2-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13154720.png)
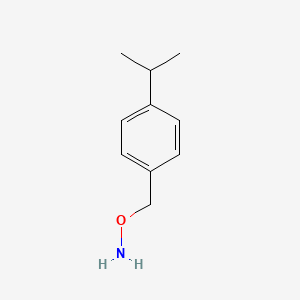

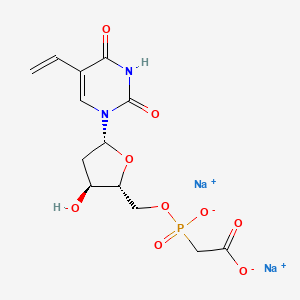

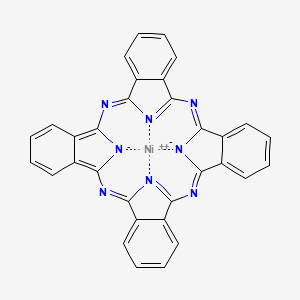
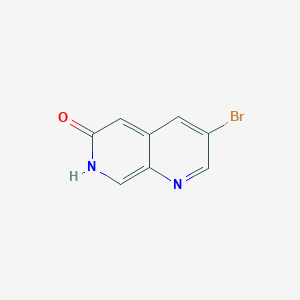
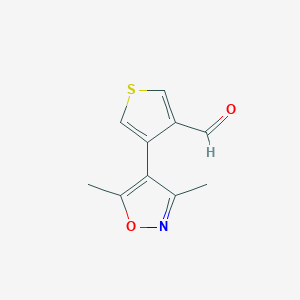
![N-[(3-Hydroxy-3-pyrrolidinyl)methyl]acetamide](/img/structure/B13154774.png)

![1-[1-(Aminomethyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B13154793.png)
